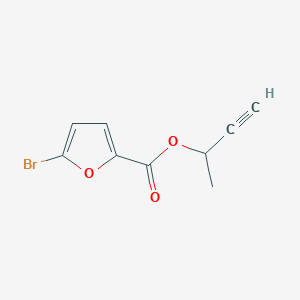

But-3-yn-2-yl 5-bromofuran-2-carboxylate

Description

Properties

IUPAC Name |

but-3-yn-2-yl 5-bromofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-3-6(2)12-9(11)7-4-5-8(10)13-7/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANRWMYTCQFPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)OC(=O)C1=CC=C(O1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for But 3 Yn 2 Yl 5 Bromofuran 2 Carboxylate

Retrosynthetic Analysis of But-3-yn-2-yl 5-bromofuran-2-carboxylate

A retrosynthetic analysis of the target molecule, this compound, reveals the most logical disconnection point to be the ester linkage. This C-O bond cleavage is a standard retrosynthetic step for esters. This disconnection yields two key precursor molecules: the acyl donor, which is 5-bromofuran-2-carboxylic acid or a more reactive derivative like its acyl chloride, and the alcohol component, but-3-yn-2-ol.

Further disassembly of the 5-bromofuran-2-carboxylic acid precursor points to 2-furancarboxylic acid as a readily available starting material. The introduction of the bromine atom at the C-5 position can be envisioned through an electrophilic halogenation reaction, a common transformation in furan (B31954) chemistry. The but-3-yn-2-ol precursor can be traced back to simple, commercially available starting materials such as acetone (B3395972) and acetylene (B1199291). This analysis outlines a convergent synthetic pathway where the two main fragments are prepared independently before being combined in the final step.

Synthesis of the 5-Bromofuran-2-carboxylate Moiety

The formation of the 5-bromofuran-2-carboxylate portion of the molecule is centered on the modification of a basic furan ring structure. The synthesis begins with precursors to 5-bromofuran-2-carboxylic acid and employs specific halogenation techniques suitable for electron-rich heterocyclic systems.

The synthesis of 5-bromofuran-2-carboxylic acid and its subsequent esters relies on foundational organic reactions, starting from the unhalogenated furan-2-carboxylic acid.

While direct bromination of 2-furancarboxylic acid can be challenging, a common route involves the bromination of a derivative, such as 2-furfural, followed by oxidation. For instance, 5-bromo-2-furfural can be synthesized from 2-furfural using a brominating agent. asianpubs.org This intermediate can then be oxidized to the corresponding carboxylic acid. Another approach involves the Meerwein arylation reaction, where furan-2-carboxylic acid reacts with diazonium salts to produce 5-arylfuran-2-carboxylic acids, demonstrating a method for substitution at the 5-position. pensoft.net The direct synthesis of 5-bromofuran-2-carboxylic acid from 2-furancarboxylic acid is not as straightforward as its ester derivatives due to the electronic effects of the carboxyl group. However, 2-furancarboxylic acid itself can be prepared from furfural (B47365) via the Cannizzaro reaction, where treatment with concentrated sodium hydroxide (B78521) yields both 2-furylcarbinol and the sodium salt of 2-furancarboxylic acid. orgsyn.org The free acid is then obtained by acidification. orgsyn.org

The esterification of carboxylic acids like 5-bromofuran-2-carboxylic acid is a fundamental transformation. A well-established method is the Fischer esterification, where the carboxylic acid is treated with an alcohol in the presence of an acid catalyst. google.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. google.com

A specific and high-yielding procedure for synthesizing methyl 5-bromo-2-furoate involves converting the carboxylic acid into a more reactive intermediate. For example, 5-bromo-2-furoic acid can be treated with thionyl chloride in methanol (B129727). The thionyl chloride first reacts with methanol to likely form methyl chlorosulfite, which then facilitates the esterification. Alternatively, thionyl chloride can convert the carboxylic acid to its highly reactive acyl chloride, which then rapidly reacts with methanol to form the methyl ester. A documented procedure using 5-bromo-2-furoic acid, methanol, and thionyl chloride resulted in a quantitative yield of the methyl ester.

Another key intermediate for the synthesis of the final target molecule is the acyl chloride. 5-bromo-2-furoic acid can be converted to 5-bromo-2-furancarboxylic acid chloride by heating it to reflux with thionyl chloride in a solvent like toluene (B28343). This acyl chloride is a versatile precursor for various esterification reactions.

Table 1: Synthesis of Methyl 5-bromo-2-furoate

| Reactants | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 5-Bromo-2-furoic acid, Methanol | Thionyl chloride | Methanol | Room Temperature | Methyl 5-bromo-2-furoate | 100% |

| 2-Furancarboxylic acid, Methanol | Acid Catalyst | Methanol | Reflux | Methyl 2-furoate | N/A |

| 5-Bromo-2-furoic acid | Thionyl chloride | Toluene | Reflux, 2 hours | 5-Bromo-2-furoyl chloride | N/A |

The introduction of a bromine atom onto the furan ring requires careful selection of reagents and conditions to control the regioselectivity, particularly to achieve substitution at the C-5 position.

Direct bromination of the furan ring is a common electrophilic substitution reaction. The C-5 position of a 2-substituted furan is highly activated and is the typical site for electrophilic attack. However, the reactivity of the substrate and the choice of brominating agent and conditions are crucial to avoid side reactions or the formation of polybrominated products.

The bromination of furan-2-carboxylic acid esters, such as methyl 2-furoate, is a viable route to the desired 5-bromo derivative. Research has shown that methyl 2-furoate reacts with bromine at elevated temperatures (50 °C) under an inert atmosphere to produce methyl 5-bromo-2-furoate in high yield (85%). The reaction mixture is typically worked up by pouring it into cold water and extracting with an organic solvent.

The use of a Lewis acid catalyst can alter the course of the reaction. For instance, the reaction of methyl furan-2-carboxylate (B1237412) with bromine in the presence of aluminum chloride can lead to the formation of the 4,5-dibromo-ester. researchgate.net This highlights the importance of catalyst choice in directing the regioselectivity of halogenation on the furan ring system.

Table 2: Direct Bromination of Furan Derivatives

| Substrate | Reagent(s) | Solvent | Conditions | Major Product(s) |

|---|---|---|---|---|

| Methyl 2-furoate | Bromine | None | 50 °C, 30 min | Methyl 5-bromo-2-furoate |

| Methyl furan-2-carboxylate | Bromine, Aluminum chloride | None | N/A | Methyl 4,5-dibromofuran-2-carboxylate researchgate.net |

| 2-Furfural | 1-Butyl-3-methylimidazolium tribromide | Solvent-free | 40 °C, 3 hours | 5-Bromo-2-furfural asianpubs.org |

| 2-Furfural | Bromine, Aluminum chloride | N/A | 0 °C | 4,5-Dibromo-2-furfural asianpubs.org |

Halogenation Strategies for Furan Systems

Formylation and Subsequent Bromination of Furan Derivatives

The synthesis of 5-bromofuran-2-carboxylic acid often begins with more readily available furan derivatives. One common strategy involves the initial formylation of the furan ring to produce furfural, which can then be oxidized to 2-furoic acid. nih.gov The subsequent introduction of a bromine atom at the 5-position is a key transformation.

Research has shown that the direct bromination of 2-furoic acid (2-FCA) can be challenging. For instance, the reaction of 2-FCA with bromine (Br₂) in a buffered solution of acetic acid and sodium acetate (B1210297) in DMF resulted in a low yield (13%) of the desired 5-bromofuran-2-carboxylic acid, with significant formation of ring-opened byproducts. nih.gov

A more effective approach involves the bromination of a related derivative, 5-bromofuran-2-carbaldehyde. researchgate.net This intermediate can be synthesized and subsequently oxidized to the target carboxylic acid. Irradiation of 5-bromofuran-2-carbaldehyde in aromatic solvents has been shown to yield 5-aryl-2-furyl derivatives, highlighting the reactivity of the bromine-substituted position. researchgate.net Another route involves the bromination of methyl furan-2-carboxylate in the presence of aluminum chloride, which can lead to the 4,5-dibromoester. researchgate.net Careful control of reaction conditions is therefore paramount to achieve selective mono-bromination at the 5-position.

Table 1: Key Intermediates in the Synthesis of 5-Bromofuran-2-carboxylic acid

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 2-Furoic acid | C₅H₄O₃ | 112.08 | 88-14-2 |

| 5-Bromofuran-2-carbaldehyde | C₅H₃BrO₂ | 174.98 | 1899-24-7 nih.gov |

| 5-Bromofuran-2-carboxylic acid | C₅H₃BrO₃ | 190.98 | 585-70-6 stenutz.eu |

| Methyl 5-bromofuran-2-carboxylate | C₆H₅BrO₃ | 205.01 | 2527-99-3 nih.gov |

Preparation of 5-Bromofuran-2-carbonyl Chloride

To facilitate the final esterification step, the carboxylic acid is typically converted to a more reactive acyl chloride. The preparation of 5-bromofuran-2-carbonyl chloride is a standard procedure in organic synthesis.

A common and effective method involves treating 5-bromofuran-2-carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like toluene. The reaction mixture is heated to reflux, driving the reaction to completion. After the reaction period, the excess thionyl chloride and toluene are removed under reduced pressure, yielding the crude 5-bromofuran-2-carbonyl chloride, which can often be used in the next step without extensive purification. This acyl chloride is a colorless liquid soluble in organic solvents. biosynth.com

Table 2: Properties of 5-Bromofuran-2-carbonyl Chloride

| Property | Value |

| Molecular Formula | C₅H₂BrClO₂ biosynth.comscbt.com |

| Molar Mass | 209.42 g/mol biosynth.com |

| CAS Number | 26726-16-9 biosynth.comscbt.com |

| Appearance | Colorless liquid biosynth.com |

| InChIKey | QLVNUZPODFIOGC-UHFFFAOYSA-N uni.lu |

Synthesis of the But-3-yn-2-yl Moiety

The second key component of the target ester is but-3-yn-2-ol, a chiral alcohol containing a terminal alkyne. This functional group is a versatile handle for further chemical modifications. guidechem.com

Strategies for Incorporating Alkyne Functionality

The but-3-yn-2-ol structure features a four-carbon chain with a hydroxyl group at the C-2 position and a triple bond between C-3 and C-4. guidechem.com The incorporation of the alkyne functionality is a critical step in its synthesis. A prevalent strategy involves the reaction of acetylene with an appropriate electrophile.

One analogous and industrially significant method is the synthesis of 2-methyl-3-butyn-2-ol, which involves the reaction of acetylene with acetone, using a catalyst such as potassium hydroxide in liquid ammonia (B1221849). google.com This demonstrates the principle of using acetylide anions as nucleophiles to attack a carbonyl carbon. For but-3-yn-2-ol, the corresponding electrophile would be acetaldehyde. The reaction of ethynylmagnesium bromide (generated from acetylene and a Grignard reagent) with acetaldehyde, followed by an aqueous workup, provides a direct route to racemic but-3-yn-2-ol.

Stereoselective Approaches to Chiral But-3-yn-2-yl Alcohols

As but-3-yn-2-ol is a chiral molecule, the development of stereoselective synthetic routes to access its individual enantiomers is of significant interest. Asymmetric reduction of the corresponding ketone, but-3-yn-2-one, is a powerful strategy.

A well-documented approach is the Noyori asymmetric transfer hydrogenation. orgsyn.org This method has been successfully applied to the synthesis of a related compound, (rac)-4-triisopropylsilyl-3-butyn-2-ol. orgsyn.org In this procedure, the alkynyl ketone is reduced using a chiral ruthenium catalyst in the presence of a hydrogen donor, such as isopropanol. orgsyn.org The choice of the enantiomer of the chiral catalyst dictates which enantiomer of the alcohol is produced. This method offers several advantages, including the use of readily available catalysts and facile product isolation. orgsyn.org The principles of such stereoselective reductions are broadly applicable and provide a clear pathway to obtaining enantiomerically enriched (R)- or (S)-but-3-yn-2-ol. youtube.com

Table 3: Reagents for Stereoselective Synthesis of But-3-yn-2-ol Analogs

| Reagent/Catalyst | Role | Reference |

| 4-Triisopropylsilyl-3-butyn-2-one | Ketone Substrate | orgsyn.org |

| Isopropyl alcohol | Hydrogen Donor | orgsyn.org |

| Chiral Ruthenium Complex (e.g., Noyori catalyst) | Asymmetric Catalyst | orgsyn.org |

Formation of the Ester Linkage in this compound

The final step in the synthesis is the formation of the ester bond connecting the two previously synthesized fragments. This is typically achieved through a direct esterification protocol.

Direct Esterification Protocols

With the reactive 5-bromofuran-2-carbonyl chloride in hand, the esterification can be accomplished by reacting it directly with but-3-yn-2-ol. This type of reaction, known as acylation, is a fundamental and widely used transformation in organic chemistry.

The general procedure involves dissolving the alcohol (but-3-yn-2-ol) in a suitable aprotic solvent, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid that is generated as a byproduct of the reaction. The 5-bromofuran-2-carbonyl chloride is then added, typically at a reduced temperature to control the reaction's exothermicity. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC). A similar strategy has been employed in the synthesis of prop-2-yn-1-yl benzofuran-2-carboxylate, showcasing the viability of this approach for coupling an acid derivative with an alkynyl alcohol. niscair.res.in The workup procedure generally involves washing the reaction mixture to remove the base hydrochloride salt and any unreacted starting materials, followed by purification of the final product, this compound, usually by column chromatography.

Acyl Chloride Coupling Reactions

A highly reliable and conventional method for the synthesis of this compound is through the reaction of 5-bromofuran-2-carbonyl chloride with but-3-yn-2-ol. This method proceeds in two main stages: the preparation of the acyl chloride from the corresponding carboxylic acid, followed by the esterification reaction.

The necessary intermediate, 5-bromofuran-2-carbonyl chloride, is synthesized by treating 5-bromo-2-furancarboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). The reaction is typically performed by heating the mixture, often in an inert solvent like toluene, to drive the reaction to completion. The volatile byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, yielding the acyl chloride. cymitquimica.com

Once the highly reactive 5-bromofuran-2-carbonyl chloride is obtained, it is reacted with but-3-yn-2-ol to form the target ester. cymitquimica.com This nucleophilic acyl substitution is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrogen chloride that is generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product. The reaction is generally conducted in an aprotic solvent like dichloromethane (B109758) (DCM) or diethyl ether at reduced temperatures to control its exothermicity.

Table 1: Representative Conditions for Acyl Chloride Coupling

| Step | Reactants | Reagents/Catalysts | Solvent | Conditions |

|---|---|---|---|---|

| 1. Acyl Chloride Formation | 5-Bromo-2-furancarboxylic acid | Thionyl chloride (SOCl₂) | Toluene | Reflux |

Advanced Synthetic Approaches

Beyond classical esterification, advanced synthetic methodologies offer alternative routes to the core scaffolds of this compound or provide pathways for its elaboration. These methods include metal-catalyzed reactions, photocatalysis, and multi-component strategies.

Metal-Catalyzed Coupling Reactions for Alkyne Introduction

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. iitg.ac.in While the direct esterification is straightforward, metal-catalyzed reactions offer advanced strategies for synthesizing the alkyne-containing precursors or for constructing the furan ring itself.

For instance, the synthesis of functionalized internal alkynes can be achieved through various palladium-catalyzed reactions, such as the coupling of enol triflates with terminal alkynes or the domino coupling of 1,1-dibromo-1-alkenes with organometallic reagents. organic-chemistry.org These methods could provide access to more complex analogs of but-3-yn-2-ol, which could then be incorporated into the final ester structure.

Furthermore, cobalt-catalyzed metalloradical cyclization presents a sophisticated method for constructing the polysubstituted furan ring system from simpler starting materials like α-diazocarbonyls and alkynes. nih.gov This approach generates highly functionalized furans with excellent regioselectivity under mild conditions. nih.gov A furan synthesized via this route could then undergo subsequent modifications, such as bromination at the 5-position and conversion to the carboxylic acid, before esterification. This represents a convergent and flexible approach to the furan portion of the target molecule.

Table 2: Examples of Metal-Catalyzed Reactions for Scaffold Synthesis

| Reaction Type | Substrates | Catalyst | Key Features |

|---|---|---|---|

| Co-Catalyzed Furan Synthesis nih.gov | α-Diazocarbonyls, Terminal Alkynes | Cobalt(II) Porphyrin Complex | Mild conditions, high regioselectivity, broad substrate scope. |

| PtCl₂-Catalyzed Cyclization acs.org | 5-(2-Furyl)-1-alkynes | Platinum(II) chloride (PtCl₂) | Intramolecular reaction forming complex polycyclic structures. |

Multi-component Reactions Incorporating this compound Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and ability to rapidly build molecular complexity. rsc.org The alkyne functionality within this compound makes it an ideal substrate for certain MCRs, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This reaction would involve treating this compound with a variety of organic azides in the presence of a copper(I) catalyst. This would yield a diverse library of 1,2,3-triazole derivatives, where the core furan ester scaffold is appended to another molecular fragment via the stable triazole linker. This approach has been successfully used to synthesize novel benzofuran-2-carboxylate 1,2,3-triazoles from a related propargyl ester. niscair.res.in Such a strategy allows for the rapid diversification of the lead compound, enabling exploration of structure-activity relationships for various applications.

Table 4: Plausible Multi-Component Reaction Based on the Target Scaffold

| Reaction Name | Substrates | Catalyst/Reagents | Product Type |

|---|

Chemical Transformations and Reactivity Profiles of But 3 Yn 2 Yl 5 Bromofuran 2 Carboxylate

Reactivity of the Furan (B31954) Ring System

The furan ring in But-3-yn-2-yl 5-bromofuran-2-carboxylate is an electron-rich aromatic system. However, its reactivity is significantly modulated by the presence of an electron-withdrawing carboxylate group at the C-2 position and a deactivating, yet ortho-para directing, bromine atom at the C-5 position.

Electrophilic Aromatic Substitution Reactions

Furan is inherently more susceptible to electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. acs.orgorganic-chemistry.org In unsubstituted furan, electrophilic attack occurs preferentially at the C-2 (alpha) position because the resulting carbocation intermediate (a sigma complex or arenium ion) is more effectively stabilized by resonance. acs.orgorganic-chemistry.orgkhanacademy.orgwikipedia.org

Nucleophilic Aromatic Substitution at the Bromine Position

While aryl halides are generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions, they can undergo nucleophilic aromatic substitution (SNAr) if the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. acs.orgresearchgate.net

The structure of this compound is well-suited for this reaction. The electron-withdrawing 2-carboxylate group is in the para position relative to the C-5 bromine atom. This arrangement activates the C-Br bond towards attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon bearing the bromine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. acs.org The negative charge is delocalized onto the electron-withdrawing carboxylate group, stabilizing the intermediate. In the second step, the bromide ion is eliminated, restoring the aromaticity of the furan ring and yielding the substituted product. acs.org

Palladium-Catalyzed Cross-Coupling Reactions at C-5 (e.g., Suzuki-Miyaura Coupling)

The carbon-bromine bond at the C-5 position serves as an effective handle for a variety of powerful palladium-catalyzed cross-coupling reactions, which are fundamental for constructing new carbon-carbon bonds. researchgate.netmasterorganicchemistry.com The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a prominent example. researchgate.net

The general catalytic cycle for the Suzuki reaction involves three key steps: researchgate.netnih.govwikipedia.org

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-bromine bond of the furan derivative, forming a palladium(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, replacing the bromide. researchgate.net

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

These reactions are highly versatile and tolerate a wide range of functional groups. For substrates like 5-bromofurans, various conditions can be employed to achieve high yields.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Bromo-Aromatics

| Component | Examples | Purpose/Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the cross-coupling cycle. |

| Ligand | PPh₃, X-Phos, S-Phos | Stabilizes the Pd catalyst and influences its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NEt₃ | Activates the organoboron species for transmetalation. researchgate.net |

| Solvent | Toluene (B28343), Dioxane, THF, Water | Solubilizes reactants and influences reaction rate. researchgate.net |

| Boron Reagent | Arylboronic acids, Alkenylboronic acids | Source of the new carbon-based substituent. nih.gov |

Reactivity Towards Radical Species

The furan ring can participate in reactions with radical species. Studies on furan and its derivatives show that they react with hydroxyl (OH) radicals, primarily through the addition of the radical to the double bonds of the ring. The presence of substituents influences the rate and pathway of these reactions.

In the case of this compound, radical reactions could be initiated at the furan ring. The electron-withdrawing nature of the carboxylate group may decrease the ring's susceptibility to radical attack compared to simple furans. Radical reactions can also be initiated by breaking a C-H or C-Br bond. For instance, free radical bromination using agents like N-bromosuccinimide (NBS) is a common method, though on the furan nucleus itself, this typically leads to electrophilic-like ring substitution rather than allylic bromination.

Reactivity of the Terminal Alkyne Moiety

The but-3-yn-2-yl portion of the molecule contains a terminal alkyne, a highly versatile functional group capable of undergoing a wide array of transformations, particularly addition reactions across the carbon-carbon triple bond.

Addition Reactions to the Triple Bond (e.g., Hydroalumination)

The carbon-carbon triple bond is electron-rich and readily undergoes addition reactions. One such important transformation is hydroalumination, typically carried out using diisobutylaluminium hydride (DIBAL-H).

The hydroalumination of a terminal alkyne with DIBAL-H proceeds through the syn-addition of a hydrogen atom and an aluminum group across the triple bond. This means both groups add to the same face of the alkyne, resulting in a cis-alkenylalane intermediate. The reaction exhibits high regioselectivity, following an anti-Markovnikov pattern where the aluminum atom adds to the terminal, less sterically hindered carbon, and the hydrogen atom adds to the internal carbon. This selectivity is driven by both steric and electronic factors. The resulting alkenylalane is a valuable synthetic intermediate that can be further functionalized, for example, by reacting with electrophiles like iodine to produce vinyl iodides or by hydrolysis to yield an alkene.

In the context of the but-3-yn-2-yl ester, the hydroxyl group of the parent but-3-yn-2-ol is known to direct certain metal-catalyzed additions. While the ester linkage may have some electronic influence, the fundamental reactivity of the terminal alkyne towards hydroalumination is expected to be maintained, leading to a vinylalane intermediate that can be used in subsequent synthetic steps. Other common addition reactions for terminal alkynes include hydration (often mercury-catalyzed), which typically follows Markovnikov's rule to produce a ketone after tautomerization of the initial enol product, and hydroboration-oxidation, which proceeds with anti-Markovnikov selectivity to yield an aldehyde. researchgate.net

Table 2: Summary of Key Reactive Sites and Transformations

| Molecular Moiety | Reaction Type | Key Reagents/Catalysts | Typical Product Type |

|---|---|---|---|

| Furan Ring (C-3, C-4) | Electrophilic Aromatic Substitution | Br₂, HNO₃/H₂SO₄ | Substituted Furan |

| Furan Ring (C-5) | Nucleophilic Aromatic Substitution | Nu:⁻ (e.g., RO⁻, R₂NH) | 5-Substituted Furan |

| Furan Ring (C-5) | Palladium-Catalyzed Cross-Coupling | R-B(OH)₂, Pd(0) catalyst, Base | 5-Aryl/Alkenyl Furan |

| Terminal Alkyne | Hydroalumination | DIBAL-H | cis-Alkenylalane |

| Terminal Alkyne | Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Ketone |

| Terminal Alkyne | Hydroboration-Oxidation (Anti-Markovnikov) | 1. R₂BH 2. H₂O₂, NaOH | Aldehyde |

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne group in this compound is a prime substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". libretexts.orginterchim.fr This reaction involves the [3+2] cycloaddition between the terminal alkyne and an organic azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org The reaction is known for its high efficiency, mild reaction conditions (often proceeding at room temperature in aqueous media), and tolerance of a wide variety of functional groups, making it a highly probable and useful transformation for this molecule. organic-chemistry.orgnih.gov

The general scheme for the CuAAC reaction of this compound with a generic azide (R-N₃) would be as follows:

Scheme 1: Expected CuAAC Reaction

This compound + R-N₃ --(Cu(I) catalyst)--> (1-(R))-4-((5-bromofuran-2-carbonyloxy)butan-2-yl)-1H-1,2,3-triazole

The reaction is typically catalyzed by a Cu(I) source, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. interchim.fr The resulting triazole products are valuable for their applications in medicinal chemistry and materials science. Another, though less common, cycloaddition is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), which yields the 1,5-disubstituted triazole regioisomer. organic-chemistry.org

Table 1: Illustrative Examples of Expected Cycloaddition Reactions

| Azide Reactant (R-N₃) | Expected Product | Catalyst System | Illustrative Yield (%) |

| Benzyl (B1604629) Azide | (1-benzyl-1H-1,2,3-triazol-4-yl)methyl 5-bromofuran-2-carboxylate | CuSO₄, Na-Ascorbate | 95 |

| Azido-PEG₃ | (1-(polyethylene glycol)-1H-1,2,3-triazol-4-yl)methyl 5-bromofuran-2-carboxylate | Cu(I) salt | 92 |

| Phenyl Azide | (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 5-bromofuran-2-carboxylate | [Cp*RuCl] complex | 88 (1,5-isomer) |

| Note: This table is for illustrative purposes, showing expected outcomes based on the known reactivity of terminal alkynes. Actual yields would require experimental verification. |

Derivatization of the Acetylenic Proton

The proton attached to the terminal carbon of the alkyne is weakly acidic (pKa ≈ 25), a characteristic that allows for its removal by a strong base to form an acetylide anion. alfa-chemistry.comchemistrysteps.comlibretexts.org This acetylide is a potent carbon nucleophile and can be used in a variety of subsequent reactions to derivatize the alkyne terminus. ucalgary.calibretexts.org

Common bases for this deprotonation include sodium amide (NaNH₂) or sodium hydride (NaH). chemistrysteps.comlibretexts.org The resulting this compound acetylide anion can then react with various electrophiles. For example, reaction with an alkyl halide (such as iodomethane (B122720) or benzyl bromide) would extend the carbon chain, a reaction known as alkyne alkylation. chemistrysteps.com This reaction proceeds via an SN2 mechanism and is most efficient with primary alkyl halides. ucalgary.ca

Another important derivatization is the reaction with carbonyl compounds. The acetylide can add to aldehydes or ketones to form a new secondary or tertiary alcohol, respectively. Furthermore, the acetylide can participate in coupling reactions, such as the Glaser or Hay couplings, which would lead to dimerization of the alkyne moiety.

Table 2: Potential Derivatization Reactions of the Acetylenic Proton

| Reagent 1 | Reagent 2 (Electrophile) | Expected Product Type |

| NaNH₂ | CH₃I | Internal Methyl-Capped Alkyne |

| NaH | Ph-CHO | Propargyl Alcohol |

| BuLi | (CH₂)₂O (Ethylene Oxide) | Homopropargyl Alcohol |

| CuCl, O₂ | - | 1,3-Diyne (Dimer) |

| Note: This table illustrates potential synthetic pathways. The feasibility and efficiency of these reactions with the specified substrate require experimental validation. |

Reactivity of the Ester Group

Hydrolysis and Transesterification Reactions

The ester linkage in this compound is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification. libretexts.org

Hydrolysis: Under either acidic or basic conditions, the ester can be cleaved to yield 5-bromo-2-furancarboxylic acid and but-3-yn-2-ol. Basic hydrolysis (saponification) is typically irreversible and involves the use of a strong base like NaOH or KOH, followed by an acidic workup to protonate the resulting carboxylate. Acid-catalyzed hydrolysis is a reversible process. chemtube3d.com

Transesterification: This reaction involves the exchange of the alcohol portion of the ester. google.com By reacting this compound with a different alcohol (R'-OH), typically in the presence of an acid or base catalyst, a new ester (R' 5-bromofuran-2-carboxylate) can be formed along with the release of but-3-yn-2-ol. google.com The reaction is often driven to completion by using the new alcohol as the solvent. google.com Enzymatic transesterification, using lipases, also presents a green alternative for such transformations. acs.org

Amidation Reactions (e.g., Carbohydrazide (B1668358) Formation)

The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. libretexts.orgnih.gov This aminolysis is often slower than hydrolysis and may require heating or catalysis. nih.gov A particularly relevant transformation is the reaction with hydrazine (B178648) (H₂N-NH₂) or carbohydrazide (H₂N-NH-CO-NH-NH₂) to form the corresponding acyl hydrazide or carbohydrazide derivative.

The reaction with hydrazine would produce 5-bromofuran-2-carbohydrazide. This derivative is a versatile synthetic intermediate, capable of undergoing further reactions to form various heterocyclic systems. The formation of the hydrazide from the ester is a standard transformation in organic synthesis.

Scheme 2: Expected Amidation with Hydrazine

This compound + H₂N-NH₂ --(heat)--> 5-Bromofuran-2-carbohydrazide + But-3-yn-2-ol

This reaction highlights the ester's role as an activated carboxylic acid derivative, enabling the formation of stable amide bonds. nih.gov

Combined Reactivity and Tandem Reactions

Cascade Reactions Involving Furan and Alkyne

The presence of both a furan ring and an alkyne within the same molecule opens up the possibility for intramolecular or intermolecular cascade reactions, where multiple bonds are formed in a single synthetic operation. While no specific cascade reactions have been reported for this compound itself, the literature contains examples of tandem reactions involving these two functional groups. nih.govrsc.org

For instance, metal-catalyzed reactions could potentially initiate a sequence involving both the alkyne and the furan ring. Gold or cobalt catalysts have been shown to mediate tandem cyclization reactions of substrates containing both alkynes and other functional groups to form complex polycyclic structures. nih.govrsc.org A hypothetical cascade could involve an initial metal-catalyzed activation of the alkyne, followed by an intramolecular attack from the furan ring, leading to a complex fused or bridged system. The feasibility of such a reaction would be highly dependent on the specific catalyst and reaction conditions employed.

Another possibility is an inverse-electron-demand Diels-Alder (iEDDA) reaction sequence. In some systems, furans and alkynes can participate in tandem cycloaddition-retro-cycloaddition reactions to generate new heterocyclic structures. nih.govacs.org While speculative for this particular substrate, these examples from the literature suggest that this compound could be a precursor for more complex molecular architectures through carefully designed tandem reaction sequences.

Intra- and Intermolecular Cyclizations

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the intra- or intermolecular cyclization reactions of this compound. While research on the reactivity of various bromofuran derivatives and the cyclization of other alkynyl compounds is available, data directly pertaining to the cyclization behavior of this specific molecule, including detailed research findings and corresponding data tables, remains unpublished in the reviewed sources.

The reactivity of related bromofuran compounds often involves transformations such as cross-coupling reactions or lithiation at the bromine-substituted position. researchgate.net Similarly, the butynyl functional group can, in other molecular contexts, participate in various cyclization reactions, including transition-metal-catalyzed processes or thermal cyclizations. mdpi.com However, without experimental data for this compound, any discussion of its specific cyclization pathways would be speculative. Further experimental investigation is required to elucidate the reactivity of this compound under cyclization conditions.

Computational and Mechanistic Investigations

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of But-3-yn-2-yl 5-bromofuran-2-carboxylate typically involves the esterification of 5-bromofuran-2-carboxylic acid with but-3-yn-2-ol. The resulting bromo-furan moiety is a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions.

The formation of the ester linkage in this compound from 5-bromofuran-2-carboxylic acid and but-3-yn-2-ol is commonly achieved through methods like the Steglich esterification. This reaction proceeds via a well-established mechanistic pathway. mdpi.comresearchgate.netscilit.com

The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The mechanism commences with the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The carboxylate then attacks the now activated carbodiimide (B86325) carbon to form an O-acylisourea intermediate. This intermediate is highly reactive.

The alcohol, but-3-yn-2-ol, can then directly attack the activated carbonyl group of the O-acylisourea. However, the presence of DMAP provides a more efficient catalytic cycle. DMAP, a superior nucleophile, attacks the O-acylisourea, displacing the dicyclohexylurea (DCU) and forming a highly reactive acylpyridinium salt. The alcohol subsequently attacks this activated intermediate, leading to the formation of the desired ester and regenerating the DMAP catalyst. The insoluble nature of the DCU byproduct helps to drive the reaction to completion. mdpi.com

A study on the synthesis of a similar compound, 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate, successfully employed DCC and DMAP for the esterification of 5-bromofuroic acid, achieving high yields. mdpi.comresearchgate.netscilit.com This supports the viability and efficiency of this mechanistic pathway for the synthesis of the title compound.

The bromine atom on the furan (B31954) ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. unimi.itnih.govacs.org This reaction allows for the formation of a carbon-carbon bond between the furan ring and various aryl or vinyl boronic acids or esters. thieme-connect.de

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the this compound. This step results in the formation of a Pd(II) complex.

Transmetalation: The organoborane reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide. The base is crucial for the activation of the organoborane, forming a more nucleophilic "ate" complex.

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Research on the Suzuki-Miyaura coupling of ethyl 5-bromofuran-2-carboxylate has demonstrated its effectiveness in forming 5-arylfuran-2-carboxylates. thieme-connect.de Similarly, studies on 4-(methoxycarbonyl)phenyl 5-bromofuran-2-carboxylate have shown successful palladium-catalyzed Suzuki coupling with various arylboronic acids. mdpi.comresearchgate.netscilit.com These examples strongly suggest that this compound would undergo a similar mechanistic pathway in Suzuki-Miyaura reactions. The specific ligands on the palladium catalyst can influence the efficiency and scope of the reaction.

The but-3-yn-2-yl moiety of the molecule contains a terminal alkyne, which can participate in various alkynylation reactions. While specific studies on the alkynylation of this compound are not prevalent, general mechanistic principles of alkyne chemistry can be applied.

For instance, copper-catalyzed hydroamination-alkynylation reactions have been studied, providing a potential pathway for the functionalization of the alkyne group. rsc.org In such reactions, a copper(I) catalyst can activate the terminal alkyne. The mechanism can involve the formation of a copper acetylide intermediate, which is then susceptible to nucleophilic attack.

Another relevant reaction is the iron-catalyzed hydroalkynylation of alkenes, where a hydrogen atom transfer mechanism is proposed. nih.gov Although this involves the addition of an alkyne to an alkene, it highlights the radical-based mechanisms that alkynes can undergo.

Furthermore, the synthesis of propargylamines via a copper-catalyzed Michael addition-like process involving terminal alkynes has been reported. acs.org This suggests that the but-3-yn-2-yl group could potentially react with secondary amines in the presence of a suitable catalyst and a Michael acceptor.

Theoretical Studies on Molecular Structure and Reactivity

Computational chemistry provides valuable tools for understanding the structure and reactivity of molecules like this compound.

The key dihedral angles that determine the conformation are between the furan ring and the carboxylate group, and between the carboxylate group and the but-3-yn-2-yl substituent. For furan-2-carboxylates, the ester group tends to be coplanar with the furan ring to maximize conjugation. documentsdelivered.comunimi.it This planarity is a common feature in related structures. researchgate.net

The orientation of the but-3-yn-2-yl group relative to the ester will be influenced by steric and electronic factors. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface and identify the most stable conformers. Docking simulations of related ligands into protein active sites have also been used to determine the "active" conformation, which can provide insights into the biologically relevant shape of the molecule. nih.gov

| Bond | Description | Expected Influence on Conformation |

|---|---|---|

| C(furan)-C(carbonyl) | Rotation between the furan ring and the ester group | Likely to be near planar to maximize electronic conjugation. |

| C(carbonyl)-O(ester) | Rotation of the ester linkage | Generally exists in a trans (E) or cis (Z) conformation, with trans being more common. |

| O(ester)-C(butynyl) | Rotation of the but-3-yn-2-yl group | Influenced by steric hindrance between the butynyl group and the furan ring. |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. bohrium.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

HOMO: The HOMO is expected to be localized on the electron-rich furan ring and potentially the alkyne's triple bond. This suggests that these are the primary sites for electrophilic attack.

LUMO: The LUMO is likely to be centered on the carbonyl carbon of the ester and the carbon atom of the furan ring attached to the bromine. This indicates that these sites are susceptible to nucleophilic attack. The C-Br bond is also a key site for oxidative addition by a metal catalyst, which is consistent with the LUMO's localization.

Studies on structurally related 5-arylfuran-2-carboxylates have shown that the HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. mdpi.com A smaller energy gap generally corresponds to higher reactivity. researchgate.net The introduction of different substituents through Suzuki-Miyaura coupling at the 5-position of the furan ring would be expected to modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the entire molecule. mdpi.comresearchgate.netscilit.com

| Orbital | Predicted Location of High Electron Density | Implication for Reactivity |

|---|---|---|

| HOMO | Furan ring, Alkyne π-system | Site for electrophilic attack. |

| LUMO | Carbonyl carbon, Furan carbon attached to bromine | Site for nucleophilic attack and oxidative addition of metal catalysts. |

Transition State Analysis in Relevant Transformations

The intricate reactivity of this compound, a molecule featuring both an aryl bromide and a terminal alkyne, invites a detailed examination of the transition states involved in its key chemical transformations. While direct computational studies on this specific molecule are not extensively available in the public domain, a robust understanding can be constructed by analyzing analogous systems. This section will, therefore, discuss the likely transition state characteristics for two of the most pertinent reactions: the Sonogashira cross-coupling and potential intramolecular cyclizations.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling terminal alkynes with aryl or vinyl halides. For this compound, this would involve the reaction of the 5-bromofuran moiety. The catalytic cycle, typically involving a palladium catalyst and a copper co-catalyst, proceeds through several key steps: oxidative addition, transmetalation, and reductive elimination. nih.govwikipedia.org

Computational studies, particularly using Density Functional Theory (DFT), on analogous systems such as the reaction between bromobenzene (B47551) and phenylacetylene, have elucidated the energetic landscape of this process. nih.gov These studies consistently identify the oxidative addition of the aryl halide to the palladium(0) complex as the rate-determining step. nih.gov This is the highest point on the Gibbs free energy profile for the entire reaction. nih.gov

| Parameter | Description | Calculated Value (kcal/mol) |

|---|---|---|

| Activation Gibbs Energy (ΔG‡) | The energy barrier for the oxidative addition step. This is the highest energy point in the reaction profile. | Data not available in a comparable format |

| Reaction Gibbs Energy (ΔG) | The overall change in Gibbs free energy for the complete catalytic cycle, indicating the thermodynamic driving force. | Strongly exothermic |

For this compound, the electron-withdrawing nature of the carboxylate group at the 2-position of the furan ring is expected to influence the transition state of the oxidative addition. This electronic effect could potentially lower the activation energy for this step compared to a simple bromofuran by making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to attack by the electron-rich palladium catalyst.

In the subsequent transmetalation step, the copper acetylide (formed from the but-3-yn-2-yl portion of the molecule and the copper co-catalyst) transfers the alkyne group to the palladium(II) complex. wikipedia.orgyoutube.com Computational studies on model systems suggest that this step has a very low activation Gibbs energy, proceeding readily after the initial oxidative addition. nih.gov Finally, reductive elimination from the palladium(II) complex yields the final coupled product and regenerates the palladium(0) catalyst. researchgate.net

Intramolecular Cyclization

The presence of both a furan ring and an alkyne within the same molecule, separated by an ester linkage, opens up the possibility of intramolecular cyclization reactions, particularly under catalysis by transition metals like platinum. acs.org Studies on similar systems, such as 5-(2-furyl)-1-alkynes, have shown that PtCl2 can catalyze a cyclization to produce phenolic structures. acs.org

DFT calculations on these analogous reactions have been instrumental in revealing the mechanistic pathway, which does not proceed through a simple Friedel-Crafts-type reaction. Instead, the key intermediate is a cyclopropyl platinacarbene complex . acs.org The formation of this intermediate would represent the transition state of the initial cyclization step.

The proposed mechanism involves the coordination of the platinum catalyst to the alkyne. The furan ring then acts as a nucleophile, attacking the activated alkyne. The transition state for this step would involve the simultaneous formation of a new C-C bond between the furan ring and the alkyne, and the rearrangement of the platinum-alkyne complex.

| Intermediate/Concept | Description |

|---|---|

| Cyclopropyl Platinacarbene | Identified as a key intermediate in the catalytic cycle. Its formation is a critical step in the overall transformation. |

| DFT Calculations | Essential for elucidating the reaction pathway and identifying intermediates that would be difficult to observe experimentally. |

| Reaction Pathway | Involves the opening of the cyclopropane (B1198618) and dihydrofuran rings of the key intermediate to form a carbonyl compound, which then reacts further. |

For this compound, the flexibility and electronic nature of the ester linkage would play a crucial role in the feasibility and geometry of the transition state for such an intramolecular cyclization. The distance and orientation between the furan ring and the alkyne, dictated by the ester group, would need to be favorable for the cyclization to occur. Computational modeling would be invaluable in determining the preferred conformation of the molecule and the energetic barrier associated with achieving the cyclization transition state.

Synthetic Utility and Advanced Material Precursors

But-3-yn-2-yl 5-bromofuran-2-carboxylate as a Versatile Building Block in Organic Synthesis

The inherent reactivity of its distinct moieties allows this compound to serve as a multifaceted intermediate in the synthesis of a wide array of organic molecules.

Precursor for Complex Heterocyclic Systems (e.g., Tetrahydro-β-carbolines)

The furan (B31954) ring within the molecule is a valuable synthon for constructing more complex heterocyclic frameworks, such as the medicinally important tetrahydro-β-carboline (THBC) scaffold. rsc.orglibretexts.org The synthesis of THBCs often relies on the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. organic-chemistry.orgresearchgate.netyoutube.comnih.gov The furan ring of this compound can be envisioned as a precursor to the required tryptamine (B22526) derivative. For instance, the furan can undergo reactions that open the ring and subsequently re-close to form an indole (B1671886), which is the core of tryptamine.

Another powerful strategy for building heterocyclic systems is the Diels-Alder reaction. organic-chemistry.org Furans are well-known dienes in [4+2] cycloaddition reactions, reacting with various dienophiles to create complex bicyclic adducts. acs.orgnih.govnih.govorganic-chemistry.orgcmu.edu These adducts can then be transformed into a variety of other heterocyclic structures. For example, the reaction of a furan derivative with a maleimide (B117702) can yield an oxanorbornene adduct, which serves as an intermediate for further synthetic manipulations. nih.govslideshare.netnih.gov

Furthermore, the propargyl alcohol moiety itself can be directly involved in the formation of THBCs. Acid-catalyzed dehydrative annulation reactions between 2-indolylmethyl azides and propargylic alcohols have been shown to produce THBC derivatives through a cascade sequence involving a Friedel–Crafts-type alkylation followed by an intramolecular "Click" reaction. libretexts.org

| Target Heterocycle | Key Reaction | Relevant Functional Group | Description |

|---|---|---|---|

| Tetrahydro-β-carboline | Pictet-Spengler Reaction | Furan Ring | The furan can be chemically transformed into an indole, the necessary precursor for the Pictet-Spengler cyclization with an aldehyde. nih.gov |

| Oxanorbornene Derivatives | Diels-Alder Reaction | Furan Ring | The furan acts as a diene in [4+2] cycloadditions with dienophiles like maleimides to form bicyclic adducts, which are precursors to other complex molecules. nih.govcmu.edu |

| Fused Triazole-THBCs | Cascade Annulation | Alkyne/Propargyl Group | The propargylic portion can react with indole derivatives in a cascade reaction to form complex, fused heterocyclic systems. libretexts.org |

Intermediate in the Synthesis of Substituted Furan Derivatives

This compound is an excellent starting material for creating a diverse library of substituted furan derivatives. The bromine atom at the 5-position is a key handle for modification via cross-coupling reactions. thieme-connect.comnih.gov Palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings are powerful methods for forming new carbon-carbon bonds at this position, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. capes.gov.bryoutube.comnih.govwikipedia.org

Additionally, the ester linkage can be hydrolyzed to yield 5-bromo-2-furoic acid. organic-chemistry.org This carboxylic acid is a versatile intermediate that can be converted into other functional groups, such as amides, acid chlorides, or other esters, further expanding the synthetic possibilities. The alkyne functionality can also be derivatized through reactions like hydroboration, hydration, or further coupling reactions. A variety of methods exist for the synthesis of substituted furans starting from such precursors.

Applications in the Synthesis of Chiral Molecules

The "But-3-yn-2-yl" portion of the molecule contains a stereogenic center at the carbon atom bearing the oxygen of the ester group. This inherent chirality makes the compound a valuable tool in asymmetric synthesis. The chiral center can direct the stereochemical outcome of subsequent reactions, a process known as asymmetric induction. For example, when a reactant approaches the molecule, the existing chiral center can sterically or electronically favor attack from one face over the other, leading to the preferential formation of one diastereomer.

The chiral propargylic alcohol, from which the ester is derived, is a well-established building block in the synthesis of complex chiral molecules. Catalytic asymmetric synthesis methods are often employed to prepare such chiral propargylic alcohols with high enantioselectivity. Once incorporated into the ester, this chirality can be transferred or used to influence new stereocenters created in subsequent transformations. Chiral auxiliaries, which are chiral fragments temporarily incorporated into a molecule to direct a stereoselective reaction, operate on this principle. In this case, the but-3-yn-2-yl group can act as an internal chiral auxiliary.

Derivatization for Functional Material Development

The unique combination of a polymerizable alkyne group and a modifiable furan ring allows this compound to serve as a precursor for various functional materials.

Preparation of Polymeric Scaffolds

The terminal alkyne group is a prime functionality for polymerization. One of the most powerful methods for this is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and tolerant of many other functional groups, making it ideal for polymer synthesis. By reacting this compound with a molecule containing two or more azide (B81097) groups, a polymer can be formed. The furan and bromo substituents would then be pendant groups along the polymer chain, available for further modification. Other alkyne polymerization methods, such as thiol-yne click chemistry or transition-metal-catalyzed polymerizations, could also be employed.

Furthermore, the furan ring itself can participate in polymerization through Diels-Alder reactions. When reacted with a bismaleimide, a difunctional furan monomer can undergo a step-growth polymerization to form a thermoreversible polymer. The ability of the Diels-Alder adduct to undergo a retro-reaction at elevated temperatures imparts self-healing or recyclable properties to the resulting material. slideshare.net

| Polymerization Method | Reactive Moiety | Co-monomer Type | Resulting Polymer Feature |

|---|---|---|---|

| Azide-Alkyne "Click" Polymerization (CuAAC) | Terminal Alkyne | Diazide (N3-R-N3) | Polytriazole backbone with furan pendants. |

| Thiol-Yne Radical Polymerization | Terminal Alkyne | Dithiol (HS-R-SH) | Polythioether network. |

| Diels-Alder Polymerization | Furan Ring | Bismaleimide | Thermoreversible polymer with oxanorbornene linkages. |

| Sonogashira Coupling Polymerization | Terminal Alkyne & Bromo Group | Self-polymerization (with catalyst) | Conjugated poly(aryleneethynylene). |

Synthesis of Ligands for Catalysis

The 5-bromofuran moiety is a suitable starting point for the synthesis of specialized ligands for transition metal catalysis. The carbon-bromine bond can be readily converted into carbon-phosphorus or carbon-nitrogen bonds, which are common coordinating groups in catalyst ligands.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, the Buchwald-Hartwig amination allows for the coupling of aryl halides with primary or secondary amines to form arylamines. acs.orgnih.govnih.gov By reacting this compound with an appropriate amine, a potential N,O-bidentate ligand could be synthesized.

Similarly, palladium-catalyzed phosphination reactions can be used to introduce phosphine (B1218219) groups. organic-chemistry.org Reacting the bromo-furan with a secondary phosphine (e.g., diphenylphosphine) or a phosphine equivalent in the presence of a palladium catalyst would yield a furan-phosphine ligand. Such ligands, particularly those with both a "hard" oxygen or nitrogen donor and a "soft" phosphorus donor, are highly sought after for their ability to fine-tune the electronic and steric properties of a metal center in catalysis.

Strategic Incorporation into Multi-step Synthesis Campaigns

The strategic utilization of this compound as a foundational building block in the synthesis of complex molecular architectures has not been documented in the reviewed scientific literature. While the furan ring and its derivatives are recognized for their versatility in organic synthesis, specific examples and detailed research findings concerning the multi-step synthetic applications of this particular ester are not available.

The inherent functionalities of this compound, namely the terminal alkyne, the secondary alcohol ester linkage, and the brominated furan ring, suggest a potential for diverse reactivity. The alkyne group could, for instance, participate in Sonogashira or other cross-coupling reactions, as well as click chemistry. The bromo-substituted furan core is a classic handle for metal-catalyzed cross-coupling reactions, enabling the introduction of various substituents.

However, without published research, any discussion of its role in multi-step synthesis remains speculative. There are no available data to construct tables on reaction yields, conditions, or specific transformations involving this compound as a key intermediate. Research into the synthetic utility of furan derivatives is a broad field, with many examples of how related compounds are used to build complex natural products and functional materials. mdpi.comresearchgate.netnih.gov For instance, various brominated furan-2-carboxylates and related aldehydes have been used in the synthesis of aryl-furan derivatives and other complex structures. mdpi.comresearchgate.net Nevertheless, specific pathways and detailed schemes for this compound are absent from the current body of scientific literature.

Analytical Characterization Methodologies for But 3 Yn 2 Yl 5 Bromofuran 2 Carboxylate and Its Derivatives

Spectroscopic Techniques for Structure Elucidation (e.g., NMR, IR, MS)

The primary methods for elucidating the molecular structure of a newly synthesized compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be indispensable for confirming the connectivity of atoms in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the methine and methyl protons of the butynyl group, and the acetylenic proton. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the electronic environment and neighboring protons for each site.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the furan ring, and the sp- and sp³-hybridized carbons of the butynyl group.

Hypothetical ¹H and ¹³C NMR Data for But-3-yn-2-yl 5-bromofuran-2-carboxylate:

| Assignment | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Furan-H3 | δ ~7.2-7.4 ppm (d) | δ ~120-125 ppm |

| Furan-H4 | δ ~6.5-6.7 ppm (d) | δ ~115-120 ppm |

| -CH(CH₃) | δ ~5.3-5.5 ppm (dq) | δ ~60-65 ppm |

| -CH(CH ₃) | δ ~1.5-1.7 ppm (d) | δ ~20-25 ppm |

| ≡C-H | δ ~2.5-2.7 ppm (s) | δ ~70-75 ppm |

| -C ≡CH | δ ~80-85 ppm | |

| C=O | - | δ ~155-160 ppm |

| C2 (Furan) | - | δ ~145-150 ppm |

| C5 (Furan) | - | δ ~125-130 ppm |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

The C=O stretch of the ester group (around 1720-1740 cm⁻¹).

The C-O stretch of the ester (around 1200-1300 cm⁻¹).

The C≡C stretch of the alkyne (around 2100-2260 cm⁻¹, typically weak).

The ≡C-H stretch of the terminal alkyne (around 3250-3350 cm⁻¹).

The C-H and C=C vibrations of the furan ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, further corroborating the elemental composition. The fragmentation pattern observed in the mass spectrum would also offer structural clues.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity.

Column Chromatography: Following the synthesis, column chromatography would likely be the primary method for isolating the target ester from unreacted starting materials, byproducts, and catalysts. The choice of stationary phase (typically silica (B1680970) gel) and eluent system (a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate) would be optimized to achieve efficient separation.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis reaction and to identify the appropriate solvent system for column chromatography. The retention factor (Rf) value of the product spot would be a key characteristic.

High-Performance Liquid Chromatography (HPLC): HPLC would be employed for the final purity assessment of the isolated compound. By using a suitable column and mobile phase, a chromatogram showing a single major peak would indicate a high degree of purity. The retention time of the compound is a characteristic property under specific HPLC conditions.

Determination of Reaction Yields and Conversion

The efficiency of the synthesis of this compound would be evaluated by determining the reaction conversion and the isolated yield.

Reaction Conversion: The conversion of the limiting reactant (either 5-bromofuran-2-carboxylic acid or but-3-yn-2-ol) into the product could be monitored by techniques like TLC, GC (Gas Chromatography), or NMR spectroscopy of the crude reaction mixture.

Isolated Yield: The yield of the reaction is the percentage of the pure product obtained relative to the theoretical maximum amount. After purification by a method such as column chromatography, the mass of the pure this compound would be measured and used to calculate the isolated yield. A high isolated yield is a key indicator of an efficient synthetic protocol.

Future Research Directions

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of But-3-yn-2-yl 5-bromofuran-2-carboxylate would traditionally be achieved through esterification of 5-bromofuran-2-carboxylic acid with but-3-yn-2-ol. Future research should focus on developing and employing novel catalytic systems to enhance the efficiency, selectivity, and sustainability of this transformation.

One promising avenue is the investigation of heterogeneous catalysts. For instance, the development of solid catalysts, such as the heptazine chain-structured geminal atom catalysts (GACs) with dual metal cores, could offer significant advantages. sciencedaily.com These catalysts have demonstrated high efficiency and selectivity in cross-coupling reactions and can be readily recovered and reused, which would reduce waste and the risk of metal contamination in the final product. sciencedaily.com Such a system could potentially lower the carbon footprint of the synthesis compared to conventional homogeneous catalysts. sciencedaily.com

Additionally, research into organocatalytic systems for the esterification process could provide a metal-free alternative, mitigating issues of metal contamination and toxicity. Exploring different activating agents and reaction conditions will be crucial in optimizing these catalytic cycles for the specific substrates, 5-bromofuran-2-carboxylic acid and but-3-yn-2-ol.

Development of Stereoselective Synthetic Routes

The but-3-yn-2-yl portion of the target molecule contains a chiral center. The development of stereoselective synthetic routes to produce enantiomerically pure forms of this compound is a critical area for future research. This is particularly important as the biological activity of chiral molecules is often dependent on their stereochemistry.

A key focus would be the asymmetric synthesis of the but-3-yn-2-ol precursor. Asymmetric transfer hydrogenation of alkynyl ketones, such as 4-triisopropylsilyl-3-butyn-2-one, using chiral ruthenium catalysts has proven effective for producing enantiomerically enriched propargyl alcohols. orgsyn.org This established methodology could be adapted to produce (S)- or (R)-but-3-yn-2-ol. The use of a silyl (B83357) protecting group on the alkyne, like the triisopropylsilyl (TIPS) group, offers the advantage of creating a nonvolatile and water-insoluble intermediate, which facilitates easier isolation and purification. orgsyn.org

Future work could explore other asymmetric methods, such as enzyme-catalyzed resolution of racemic but-3-yn-2-ol or the use of chiral auxiliaries, to provide access to both enantiomers of the final compound with high optical purity.

| Precursor | Synthetic Method | Catalyst/Reagent | Key Feature |

| (S)-4-Triisopropylsilyl-3-butyn-2-ol | Asymmetric transfer hydrogenation | Chiral Ruthenium catalyst | Produces enantiomerically enriched alcohol |

| (S)-But-3-yn-2-ol | Desilylation of silyl-protected alcohol | TBAF | Removal of protecting group |

| Racemic But-3-yn-2-ol | Enzymatic resolution | Lipase | Separation of enantiomers |

Applications in Medicinal Chemistry via Structure-Activity Relationship Studies

The this compound scaffold possesses structural motifs that are of significant interest in medicinal chemistry. The furan (B31954) ring is a common feature in many biologically active compounds, and the bromine atom and the propargyl ester provide handles for further chemical modification. Future research should systematically explore the structure-activity relationships (SAR) of this compound family.

Benzofuran derivatives, which share the furan core, have been extensively studied, and these findings can guide the investigation of furan-based compounds. For example, SAR studies on benzofurans have shown that substitutions at the C-2 and C-5 positions can be crucial for cytotoxic activity. mdpi.com The bromine atom at the 5-position of the furan ring in the target molecule is a key site for modification. It can be replaced with various aryl groups through photochemical synthesis or other cross-coupling reactions, allowing for the exploration of how different substituents impact the molecule's properties. researchgate.net

The alkyne functionality in the but-3-yn-2-yl group is also a valuable tool for medicinal chemists, as it can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link the molecule to other fragments or biomolecules. niscair.res.in Systematic modifications at both the furan ring and the ester side chain will be essential to build a comprehensive SAR profile for this class of compounds.

| Molecular Scaffold | Key Positions for Modification | Potential Modifications |

| 5-Bromofuran-2-carboxylate | C-5 | Aryl groups, heterocycles |

| But-3-yn-2-yl ester | Alkyne terminus | Triazole formation via click chemistry |

| But-3-yn-2-yl ester | Methyl group | Other alkyl or aryl groups |

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and exploration of derivatives of this compound, the integration of the synthetic route into flow chemistry and automated synthesis platforms is a highly valuable future direction.

Furthermore, the use of automated synthesis platforms can dramatically increase the number of derivatives that can be prepared and screened. nih.gov These systems can perform reactions, purifications, and analyses in an unattended manner, 24 hours a day. nih.gov By combining a modular flow chemistry setup with an automated synthesis platform, a library of analogs of this compound could be rapidly generated for SAR studies. This high-throughput approach would be invaluable for efficiently mapping the chemical space around this novel scaffold.

| Technology | Application to Synthesis | Key Advantages |

| Flow Chemistry | Continuous esterification and subsequent modifications | Improved safety, control, scalability, and reduced waste rsc.orgnih.gov |

| Automated Synthesis | High-throughput library generation | Increased productivity, unattended operation nih.gov |

| Telescoped Processes | Multi-step synthesis without intermediate isolation | Reduced time, waste, and manual operations rsc.orgnih.gov |

Q & A

Q. What are the common synthetic routes for preparing But-3-yn-2-yl 5-bromofuran-2-carboxylate?

The compound can be synthesized via esterification of 5-bromofuran-2-carboxylic acid with but-3-yn-2-ol under acid catalysis (e.g., H₂SO₄ or DCC/DMAP). Cyclization reactions involving dicarbonyl dianions and halogenated intermediates (e.g., 1-bromo-2-chloroethane) are also viable for furan derivatives . Purification typically involves column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity, as noted for structurally similar esters .

Q. How is the purity of this compound validated in synthetic workflows?

Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. For example, the absence of unreacted 5-bromofuran-2-carboxylic acid in the final product is confirmed by monitoring the carboxylic acid proton signal (δ ~12 ppm in DMSO-d₆) . Melting point determination (mp 62–65°C for analogs) and mass spectrometry (m/z matching molecular ion [M+H]⁺) are complementary methods .

Q. What safety precautions are critical when handling this compound?

Brominated furans may release toxic fumes upon decomposition. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Waste should be stored separately and disposed via certified hazardous waste services due to potential environmental persistence .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Discrepancies between solution-state NMR and solid-state X-ray data may arise from conformational flexibility or crystal packing effects. Cross-validation via variable-temperature NMR or DFT calculations (e.g., Gaussian with B3LYP/6-31G*) can reconcile differences. SHELX programs (e.g., SHELXL) are recommended for refining X-ray data, especially for twinned crystals .

Q. What strategies optimize reaction yields in large-scale syntheses of this ester?

Yield optimization involves:

Q. How does the electron-withdrawing bromine substituent influence the compound’s reactivity?

The 5-bromo group increases electrophilicity at the furan ring’s 2-position, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings). This is evidenced by reduced reaction times (<2 hrs) compared to non-brominated analogs in cross-coupling reactions .

Q. What experimental limitations affect the stability of this compound during storage?

Degradation via hydrolysis or light-induced radical pathways is a concern. Stability studies recommend:

Q. How can crystallographic data for this compound address discrepancies in reported molecular conformations?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves conformational ambiguities. For example, torsional angles between the furan and alkyne moieties can be measured to ±0.5° accuracy. Disorder in the alkyne group (common in butynyl esters) is modeled using PART instructions in SHELX .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

High-resolution mass spectrometry (HR-MS, <5 ppm error) and GC-MS with electron ionization (EI) detect impurities at <0.1% levels. For halogenated byproducts, ICP-MS quantifies residual bromine content .

Q. How does the compound’s logP value inform its application in medicinal chemistry studies?

Calculated logP (e.g., via ChemDraw: ~2.8) suggests moderate lipophilicity, suitable for cell permeability assays. Experimental determination using shake-flask method (octanol/water partition) validates this, with adjustments made via propargyl group functionalization to tune bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.